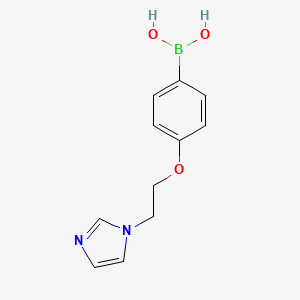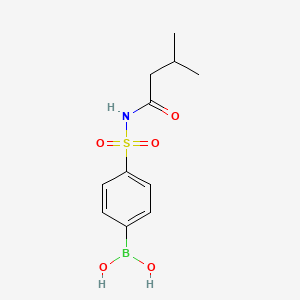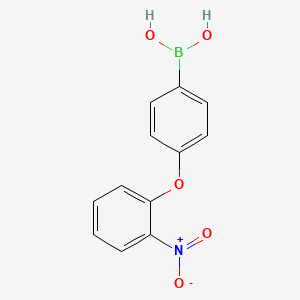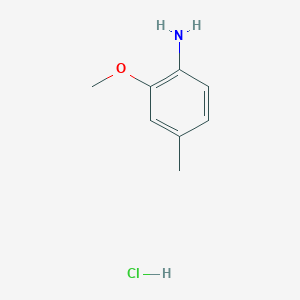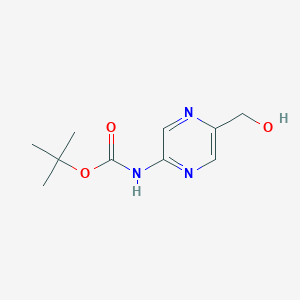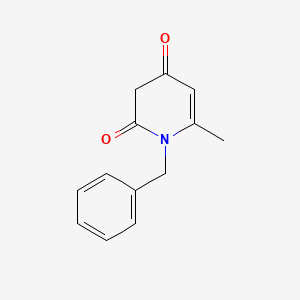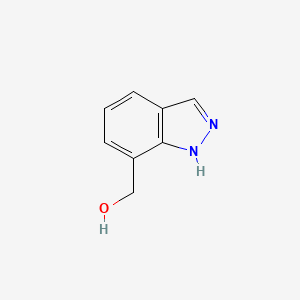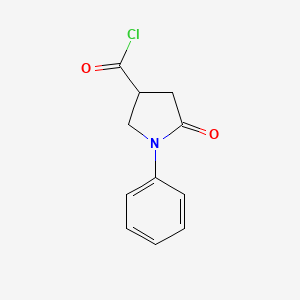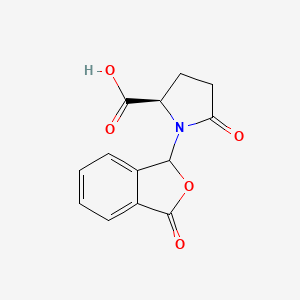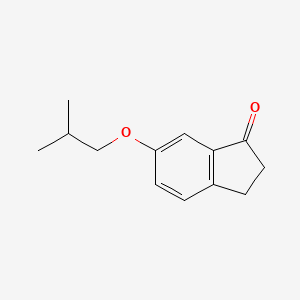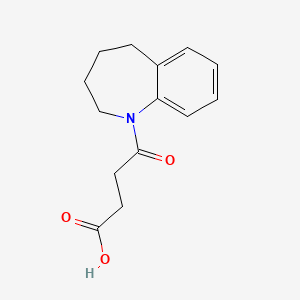
4-氧代-4-(2,3,4,5-四氢-1H-1-苯并氮杂卓-1-基)丁酸
描述
4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzazepine ring system, which is a seven-membered heterocyclic compound containing nitrogen, and a butanoic acid moiety.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its interaction with biological targets could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including lipases and proteases, which facilitate its conversion and metabolism. For instance, lipase-catalyzed reactions involving 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid have been studied to understand its enantioselectivity and reaction kinetics . Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses and metabolic processes.
Cellular Effects
The effects of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of proteins involved in metabolic pathways and cellular homeostasis.
Molecular Mechanism
At the molecular level, 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain proteases, thereby regulating protein degradation and turnover . Additionally, 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid over time are critical factors in its experimental use. In laboratory settings, this compound has been observed to undergo degradation under certain conditions, which can affect its long-term efficacy and reliability in experiments . Studies have shown that the temporal effects of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid include changes in its stability and activity, which must be carefully monitored to ensure accurate results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid vary with different dosages in animal models. Research has indicated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, studies on animal models have shown that while low to moderate doses of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid can have therapeutic benefits, high doses may result in toxicity and negative impacts on organ function .
Metabolic Pathways
4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. This compound can affect metabolic flux and alter the levels of metabolites within cells . For example, it may be metabolized by enzymes such as cytochrome P450s, leading to the production of active or inactive metabolites that influence cellular metabolism and function .
Transport and Distribution
The transport and distribution of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy . Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules to exert its effects . Understanding the subcellular localization of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
相似化合物的比较
Indole Derivatives: These compounds share structural similarities with benzazepine derivatives and are known for their diverse biological activities.
Benzazepine Analogues: Other compounds with similar benzazepine cores may exhibit comparable properties and applications.
Uniqueness: 4-Oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoic acid stands out due to its specific structural features and potential applications. Its unique combination of functional groups and ring systems may offer distinct advantages in various scientific and industrial contexts.
属性
IUPAC Name |
4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(8-9-14(17)18)15-10-4-3-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEOETSOQLSHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)
